5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoimidazole with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid, methyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H,11,12) |
InChI Key |
WCWLTYJUFVWTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2C(=O)O)CN1 |
Origin of Product |
United States |
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